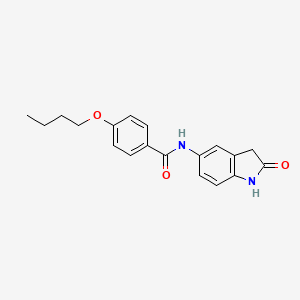

4-Butoxy-N-(2-Oxoindolin-5-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Wirkmechanismus

Indole derivatives are a class of compounds that have shown a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Targets of Action

These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some indole derivatives have been found to inhibit enzymes, block receptors, or interfere with critical biological pathways .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can interfere with the replication of viruses . Others have anti-inflammatory or anticancer activity and can affect pathways involved in inflammation or cell proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and are influenced by their specific chemical structure. These properties can affect the bioavailability of the compound and its ability to reach its target in the body .

Result of Action

The result of the action of indole derivatives can include a variety of biological effects, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological target .

Vorbereitungsmethoden

The synthesis of 4-butoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-oxoindoline-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.

Analyse Chemischer Reaktionen

4-butoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

4-butoxy-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:

4-butoxy-N-(1-ethyl-2-oxoindolin-5-yl)benzamide: Similar in structure but with an ethyl group instead of a hydrogen atom at the 1-position of the indole ring.

2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide: Contains a thiadiazole ring and a chlorobenzyl group, offering different biological activities.

The uniqueness of 4-butoxy-N-(2-oxoindolin-5-yl)benzamide lies in its specific substitution pattern and its ability to induce apoptosis selectively in cancer cells, making it a valuable compound for further research and development.

Biologische Aktivität

4-butoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{16}H_{18}N_{2}O_{2}

- Molecular Weight : 274.33 g/mol

The structure features a butoxy group linked to an indolinone moiety, which is known for its diverse biological activities.

The biological activity of 4-butoxy-N-(2-oxoindolin-5-yl)benzamide is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways critical for tumor growth and metastasis.

Biological Activities

Research has highlighted several key biological activities associated with 4-butoxy-N-(2-oxoindolin-5-yl)benzamide:

Anticancer Activity

- Cell Proliferation Inhibition : Studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines, including breast and colon cancer cells.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased caspase activity.

Antimicrobial Properties

- Antibacterial Activity : The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Preliminary studies suggest it may also possess antifungal properties, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-butoxy-N-(2-oxoindolin-5-yl)benzamide:

-

Study on Anticancer Activity :

- Objective : To evaluate the antiproliferative effects on human breast cancer cell lines.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner with an IC50 value of approximately 10 µM.

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

-

Toxicity Assessment :

- A toxicity study using zebrafish embryos revealed no significant adverse effects at concentrations up to 50 µM, suggesting a favorable safety profile for further development.

Comparative Analysis

The following table summarizes the biological activities and efficacy of 4-butoxy-N-(2-oxoindolin-5-yl)benzamide compared to other related compounds:

| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) | Apoptosis Induction |

|---|---|---|---|

| 4-butoxy-N-(2-oxoindolin-5-yl)benzamide | 10 | 32 | Yes |

| Compound A (related structure) | 15 | 64 | Yes |

| Compound B (different scaffold) | 20 | 16 | No |

Eigenschaften

IUPAC Name |

4-butoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-10-24-16-7-4-13(5-8-16)19(23)20-15-6-9-17-14(11-15)12-18(22)21-17/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKDKPXZCPGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.